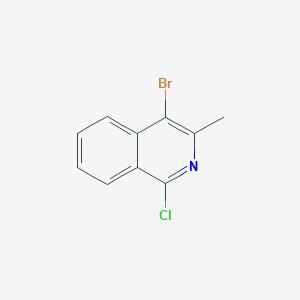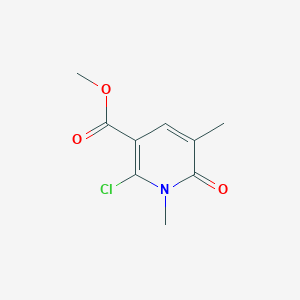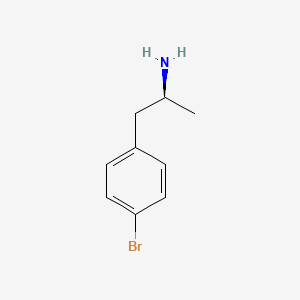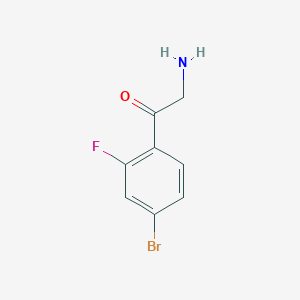
4-Bromo-1-chloro-3-methyl-isoquinoline
Overview
Description
4-Bromo-1-chloro-3-methyl-isoquinoline is a bioactive molecule with a molecular weight of 256.53 . It has gained importance due to its wide range of potential applications in several fields such as medicinal chemistry, organic synthesis, and material science.
Molecular Structure Analysis
The molecular structure of 4-Bromo-1-chloro-3-methyl-isoquinoline is represented by the InChI code1S/C10H7BrClN/c1-6-9(11)7-4-2-3-5-8(7)10(12)13-6/h2-5H,1H3 . The molecule consists of a bromine atom at the 4th position, a chlorine atom at the 1st position, and a methyl group at the 3rd position of the isoquinoline ring. Physical And Chemical Properties Analysis
4-Bromo-1-chloro-3-methyl-isoquinoline is a white solid . The molecule has a linear formula of C10H7BrClN .Scientific Research Applications
Heterocyclic Chemistry
“4-Bromo-1-chloro-3-methyl-isoquinoline” is a derivative of isoquinoline, which is a fusion product of a benzene ring and a pyridine nucleus . Isoquinolines are weakly basic heterocycles that resemble pyridine in their stability against chemical attack . They can be brominated in high yield by heating their hydrochlorides with bromine in nitrobenzene, giving 4-bromo-isoquinoline .
Synthesis of Quinoline and Derivatives
Isoquinolines, including “4-Bromo-1-chloro-3-methyl-isoquinoline”, can be used in the synthesis of quinoline and its derivatives . Anilines react with β-ketoesters to give rise to Schiff bases and amides, which can be cycled in acidic media or by heating to the corresponding 2- and 4-quinolones .
Pharmaceutical Applications
Isoquinoline alkaloids, which include “4-Bromo-1-chloro-3-methyl-isoquinoline”, are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products . They are used as components of anti-cancer, anti-malarial, and other drugs .
Dyes Industry
Isoquinoline derivatives, including “4-Bromo-1-chloro-3-methyl-isoquinoline”, have applications in the dyes industry . Their unique chemical structure allows them to bind to various substrates, making them useful in creating a wide range of colors.
Catalyst-free Processes in Water
Isoquinoline and its derivatives can be synthesized from metal catalysts to catalyst-free processes in water . This makes “4-Bromo-1-chloro-3-methyl-isoquinoline” a potential candidate for green chemistry applications.
Laboratory Solvent
Quinoline, a close relative of isoquinoline, is frequently used in the laboratory as a basic high-boiling solvent . It’s possible that “4-Bromo-1-chloro-3-methyl-isoquinoline” could have similar applications.
properties
IUPAC Name |
4-bromo-1-chloro-3-methylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-9(11)7-4-2-3-5-8(7)10(12)13-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDDBYWICPGLDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=N1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-chloro-3-methyl-isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B3291068.png)
![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide](/img/structure/B3291071.png)

![N-(3,4-dichlorophenyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxamide](/img/structure/B3291078.png)
![(R)-6-(Benzyloxy)-8-(2-chloro-1-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3291083.png)
![7-iodo-3-methyl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B3291097.png)
![Ethyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B3291105.png)


![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid](/img/structure/B3291126.png)
![4-Amino-1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B3291136.png)

![[2-(3-Fluorophenoxy)phenyl]methanamine](/img/structure/B3291157.png)
